molecular formula C12H9BrN2O B3165758 8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine CAS No. 903150-65-2

8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine

Cat. No.: B3165758
CAS No.: 903150-65-2
M. Wt: 277.12 g/mol
InChI Key: ZDDWUOYBCBDOHM-UHFFFAOYSA-N
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Description

8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine is a heterocyclic compound with the molecular formula C₁₂H₉BrN₂O and a molecular weight of 277.13 g/mol . Its CAS registry number is 903150-65-2, and it belongs to the pyridobenzoxazepine family, characterized by a fused pyridine-benzoxazepine core substituted with a bromine atom at the 8-position. This compound has garnered interest in medicinal chemistry due to its structural similarity to antipsychotic and anxiolytic agents, though its specific pharmacological profile remains understudied compared to derivatives like 8-chloro analogs .

Properties

IUPAC Name

8-bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-9-3-4-11-8(6-9)7-15-10-2-1-5-14-12(10)16-11/h1-6,15H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDWUOYBCBDOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OC3=C(N1)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine involves several steps. One common method includes the reaction of 2-aminopyridine with 2-bromoacetophenone under basic conditions to form the intermediate, which is then cyclized to produce the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is utilized in studies involving protein-ligand interactions and enzyme inhibition.

    Medicine: Research on this compound includes its potential use as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

Pyridobenzoxazepine derivatives often differ in substituents (e.g., halogens, alkyl groups) or fused ring systems, leading to variations in bioactivity. Key comparisons include:

Table 1: Structural and Pharmacological Comparison of Pyridobenzoxazepine Derivatives

Compound Name Substituents/Modifications Pharmacological Activity Reference
8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine Bromine at 8-position; 5,6-dihydro core Limited reported data; structural analog of CNS-active compounds
8-Chloro-6-(4-methylpiperazin-1-yl)pyrido[2,3-b][1,4]benzoxazepine (Compound 9) Chlorine at 8-position; 4-methylpiperazine side chain Inactive against apomorphine-induced stereotypies; anxiolytic-like disinhibition in open-field tests
Isoxazolo[2,3-d][1,4]benzoxazepine derivatives (e.g., 6a, 13a, 14a) Isoxazole-fused ring; methyl/phenyl substituents Synthetic intermediates; no direct CNS activity reported
Pyrido[2,3-b]pyrazine 1,4-dioxides Pyrazine-dioxide core Antibacterial activity (MIC: 1–8 µg/mL)

Biological Activity

8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties. The synthesis of this compound and its derivatives has been linked to various therapeutic applications, making it a valuable subject of study.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a fused bicyclic system that includes a benzene ring and a pyridine moiety. The presence of the bromine atom enhances its reactivity and potential biological activity.

Molecular Formula

  • Molecular Formula : C₁₃H₈BrN₃O
  • Molecular Weight : 296.12 g/mol

Anti-Cancer Activity

Research indicates that this compound exhibits notable anti-cancer properties. Studies have shown that derivatives of benzoxazepine compounds can induce cytotoxic effects in various cancer cell lines. For instance:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects against several solid tumor cell lines, with varying degrees of effectiveness depending on the specific type of cancer cells used in the assays .
  • Mechanism of Action : The mechanism appears to involve the modulation of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial in cancer progression and inflammation .

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound have been supported by findings that indicate its ability to inhibit the release of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated. Although some derivatives showed limited antimicrobial effects, certain compounds exhibited significant activity against specific bacterial strains:

  • Bacterial Inhibition : Studies reported effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Case Studies

  • Case Study on Cytotoxicity : A study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability across various tested lines.
  • Anti-inflammatory Effects : Another study focused on the compound's ability to modulate cytokine levels in vitro, revealing significant reductions in IL-6 and TNF-α levels when treated with the compound.

Data Table: Biological Activities

Activity TypeObserved EffectsReference
Anti-CancerCytotoxicity against solid tumors
Anti-InflammatoryReduced IL-6 and TNF-α levels
AntimicrobialEffective against S. aureus and E. coli

Q & A

Q. What strategies validate target engagement in complex biological systems?

  • Methodological Answer :
  • Photoaffinity Labeling : Incorporate a photo-crosslinker (e.g., diazirine) to capture protein targets.
  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon compound binding.
  • CRISPR Knockout : Confirm loss of activity in target-deficient cell lines .

Data Contradiction Analysis

Issue Possible Causes Resolution Strategies References
Discrepant kinase inhibition dataOff-target effects, assay interference (e.g., redox activity), or protein misfoldingOrthogonal binding assays (SPR/ITC), counter-screening with redox-sensitive probes
Variable synthetic yieldsImpure starting materials, oxygen/moisture sensitivity, or unoptimized workup stepsRigorous reagent QC, inert atmosphere (N2_2/Ar), and DoE-based optimization
Inconsistent solubility reportsPolymorphism (crystalline vs. amorphous forms), pH-dependent ionizationXRPD analysis, solubility vs. pH profiling, co-solvent screening

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine
Reactant of Route 2
8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine

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